![molecular formula C10H15ClN2O B1452336 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine CAS No. 1220038-06-1](/img/structure/B1452336.png)
6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine
Overview
Description
6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine, also known as 6-CEPPA, is a chlorinated pyridinamine derivative with a wide range of applications in both scientific research and laboratory experiments. It is a colorless, crystalline solid and is soluble in water and organic solvents. 6-CEPPA is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. In addition, 6-CEPPA has been used in the study of the mechanism of action of various drugs and in the development of new drugs.
Scientific Research Applications
Activation and Reduction Reactions
6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine participates in complex reactions with osmium-hexahydride complexes, leading to selective and quantitative deuteration at specific positions on the pyridine ring. Such reactions demonstrate the compound's utility in organometallic chemistry, especially in hydrogenation processes and catalysis, showcasing its role in the development of new synthetic methodologies (Resano Barrio, Esteruelas, & Oñate, 2004).
Lithiation Studies
Research on the lithiation of chloro- and methoxypyridines, including derivatives similar to 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine, reveals intricate mechanisms involving initial ortho-direction or subsequent stabilization. These findings contribute to our understanding of lithiation processes, which are critical for designing synthetic routes in organic chemistry (Gros, Choppin, & Fort, 2003).
Synthesis of Pyrrolopyridines and Pyridopyrrolopyrimidines
The compound is used as a building block for synthesizing various heterocyclic systems, such as pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines. These systems have potential applications in medicinal chemistry, including as antibacterial agents, highlighting the compound's versatility in drug discovery (Abdel-Mohsen & Geies, 2008).
Modular Synthesis of C-Nucleosides
The chemical serves as a precursor in the modular and practical synthesis of pyridin-3-yl C-nucleosides, a class of nucleoside analogs. This synthesis showcases the compound's role in the development of novel therapeutic agents, particularly in the context of antiviral and anticancer research (Joubert, Pohl, Klepetérová, & Hocek, 2007).
Development of Ionic Liquids
New ionic liquids featuring pyridinium cations derived from 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine have been synthesized and applied in catalysis, demonstrating the compound's applicability in creating novel solvent systems for green chemistry applications. These ionic liquids are used in reactions like the Morita-Baylis-Hillman reaction, emphasizing their potential in enhancing reaction efficiencies and selectivities (Zhao, Zhao, Shen, Zhao, & Sun, 2008).
properties
IUPAC Name |
6-chloro-N-(3-ethoxypropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-14-8-4-7-12-10-6-3-5-9(11)13-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSAWLGRWGXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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